1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine
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Overview
Description
1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with dichlorophenyl and sulfonyl groups. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the piperazine nitrogen attacks a 3,4-dichlorobenzene derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative using a sulfonyl chloride, such as 5-isopropyl-2-methylbenzenesulfonyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor functions. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl group, which may result in different biological activities.
4-((5-Isopropyl-2-methylphenyl)sulfonyl)piperazine: Lacks the dichlorophenyl group, affecting its overall properties and applications.
Uniqueness: 1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine is unique due to the combination of its dichlorophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern allows for versatile applications in various fields of research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-14(2)16-5-4-15(3)20(12-16)27(25,26)24-10-8-23(9-11-24)17-6-7-18(21)19(22)13-17/h4-7,12-14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQZJQYCHNPQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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